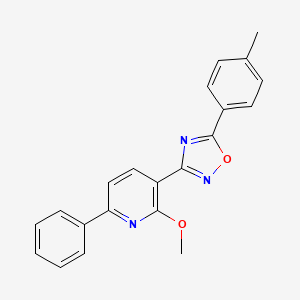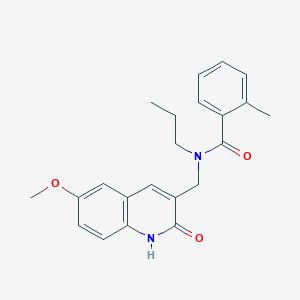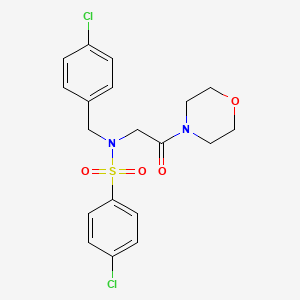
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and pathways involved in the disease process. For instance, in cancer research, it has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation. In inflammation research, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce cell cycle arrest, inhibit angiogenesis, and increase the expression of tumor suppressor genes. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurological disorder research, it has been found to have potential neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic effects. Additionally, its potential toxicity and side effects need to be carefully evaluated in future studies.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and optimize its therapeutic effects in various diseases. Another direction is to evaluate its potential toxicity and side effects in preclinical and clinical studies. Additionally, its pharmacokinetic and pharmacodynamic properties need to be carefully evaluated to determine its optimal dosage and administration route. Finally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Future studies may lead to the development of more effective and selective therapeutic agents based on this compound.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide involves the reaction of 4-chlorobenzylamine with 2-(morpholino-2-oxoethyl)benzenesulfonyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In neurological disorder research, it has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-16-3-1-15(2-4-16)13-23(14-19(24)22-9-11-27-12-10-22)28(25,26)18-7-5-17(21)6-8-18/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUUYKCDDBUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


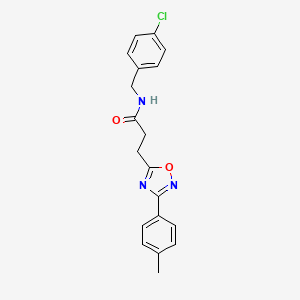

![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)

![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)


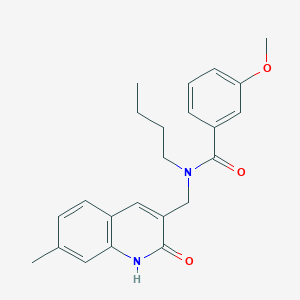
![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)

